molecular formula C9H10O2S B6259730 rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 1955522-99-2

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6259730
CAS No.: 1955522-99-2
M. Wt: 182.2
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Description

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at the 1-position and a 3-methylthiophen-2-yl substituent at the 2-position of the cyclopropane ring. The stereochemistry (1R,2R) denotes a trans configuration, and the "rac" prefix indicates a racemic mixture of enantiomers. This compound serves as a critical building block in medicinal chemistry, particularly in synthesizing sodium channel inhibitors and other bioactive molecules .

Properties

CAS No.

1955522-99-2

Molecular Formula

C9H10O2S

Molecular Weight

182.2

Origin of Product

United States

Preparation Methods

Reaction Steps and Conditions

  • Substrate Preparation : 3-Methylthiophene-2-carbaldehyde is treated with diethylzinc (ZnEt2\text{ZnEt}_2) and methylene iodide (CH2I2\text{CH}_2\text{I}_2) in tetrahydrofuran (THF) at −20°C to 0°C.

  • Cyclopropanation : The zinc carbene intermediate reacts with the alkene moiety of the thiophene derivative, forming the cyclopropane ring.

  • Oxidation : The aldehyde group is oxidized to a carboxylic acid using potassium permanganate (KMnO4\text{KMnO}_4) in acidic aqueous conditions.

Key Parameters

ParameterValue/ReagentYield (%)
CatalystZnEt2\text{ZnEt}_265–75
SolventTHF
Temperature−20°C to 0°C
Oxidation AgentKMnO4\text{KMnO}_4/H⁺80–85

Advantages : High regioselectivity due to the directing effect of the thiophene ring.
Limitations : Requires stringent anhydrous conditions and generates stoichiometric zinc waste.

Malonic Ester Pathway

The malonic ester synthesis, a modern approach, avoids harsh oxidation steps by incorporating the carboxylic acid group early in the synthetic sequence3.

Reaction Sequence

  • Alkylation : Diethyl malonate is alkylated with 3-methylthiophen-2-ylmethyl bromide in the presence of sodium ethoxide (NaOEt\text{NaOEt})3.

  • Cyclopropanation : The alkylated malonate undergoes intramolecular cyclization via a conjugate addition-elimination mechanism, facilitated by DBU (1,8-diazabicycloundec-7-ene)3.

  • Hydrolysis : The ester groups are hydrolyzed to carboxylic acids using concentrated hydrochloric acid (HCl\text{HCl}) under reflux3.

Optimization Insights

  • Cyclization Catalyst : DBU enhances reaction kinetics, reducing side products3.

  • Temperature Control : Maintaining 60–70°C during hydrolysis prevents decarboxylation3.

Equation :

Diethyl malonate+3-methylthiophen-2-ylmethyl bromideNaOEtAlkylated intermediateDBUCyclopropane esterHClrac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid\text{Diethyl malonate} + \text{3-methylthiophen-2-ylmethyl bromide} \xrightarrow{\text{NaOEt}} \text{Alkylated intermediate} \xrightarrow{\text{DBU}} \text{Cyclopropane ester} \xrightarrow{\text{HCl}} \text{this compound}

Yield : 70–78% overall3.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, such as rhodium(II) or copper(I), enable stereoselective cyclopropanation under mild conditions.

Methodology

  • Diazo Compound Preparation : Ethyl diazoacetate is reacted with 3-methylthiophene-2-carbaldehyde to form a diazo intermediate.

  • Catalytic Cyclopropanation : Rhodium(II) acetate (Rh2(OAc)4\text{Rh}_2(\text{OAc})_4) catalyzes the decomposition of the diazo compound, generating a carbene that inserts into the alkene bond of the thiophene derivative.

  • Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH\text{LiOH}) in tetrahydrofuran-water.

Performance Metrics

CatalystSolventTemperatureYield (%)
Rh2(OAc)4\text{Rh}_2(\text{OAc})_4Dichloromethane25°C82
Cu(acac)2\text{Cu(acac)}_2Toluene50°C68

Stereochemical Outcome : The rhodium catalyst induces a 3:1 diastereomeric ratio favoring the (1R,2R) configuration.

Carboxylation and Functional Group Transformation

Post-cyclopropanation carboxylation provides an alternative route, particularly useful for late-stage functionalization.

Procedure

  • Cyclopropane Precursor : A cyclopropane-containing intermediate (e.g., 2-(3-methylthiophen-2-yl)cyclopropanemethanol) is synthesized via Grignard addition.

  • Oxidation : The alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC\text{PCC}).

  • Carboxylation : The ketone undergoes carbon dioxide (CO2\text{CO}_2) insertion under high pressure (50 atm) in the presence of a palladium catalyst (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4).

Critical Considerations :

  • CO₂ Pressure : ≥50 atm ensures sufficient reactivity for the carboxylation step.

  • Catalyst Loading : 5 mol% Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 achieves optimal conversion.

Yield : 60–65% over three steps.

Comparative Analysis of Preparation Methods

MethodYield (%)StereoselectivityScalabilityEnvironmental Impact
Simmons-Smith65–75ModerateHighHigh (Zn waste)
Malonic Ester70–78LowModerateLow
Transition Metal68–82HighModerateModerate (metal use)
Carboxylation60–65VariableLowLow

Key Trends :

  • Transition metal catalysis offers the best balance of yield and stereocontrol but faces scalability challenges.

  • The malonic ester route is preferred for laboratory-scale synthesis due to its simplicity and minimal waste3.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene moiety can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The primary structural analogs differ in the aromatic/heteroaromatic substituents attached to the cyclopropane ring. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key References
rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid 3-methylthiophen-2-yl C₁₀H₁₀O₂S 194.25* Not explicitly listed Target compound
rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid 2-chloro-6-methoxyphenyl C₁₁H₁₁ClO₃ 226.66 2227859-69-8
rac-(1R,2R)-2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid 2,4-difluorophenyl C₁₀H₈F₂O₂ 198.17 Not listed
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid 2-chlorophenyl C₁₀H₉ClO₂ 196.63 1181230-38-5
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid furan-2-yl C₈H₈O₃ 152.15 Not listed
trans,rac-(1R,2R)-2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid 2,6-difluorophenyl C₁₀H₈F₂O₂ 198.17 455267-88-6

*Molecular weight calculated based on formula.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylthiophen-2-yl group (electron-rich due to sulfur's lone pairs) contrasts with halogenated phenyl analogs (electron-withdrawing Cl, F). This difference influences electronic properties, such as the carboxylic acid's pKa and reactivity in coupling reactions .
  • Steric Effects : Bulkier substituents (e.g., 2-chloro-6-methoxyphenyl) may hinder synthetic accessibility or binding in biological targets compared to smaller groups like thiophene .

Physicochemical Properties

Acidity (pKa):
  • The pKa of the carboxylic acid group is modulated by substituents. For example:
    • rac-(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid has a predicted pKa of 4.33 due to fluorine's electron-withdrawing effect .
    • The target compound's thiophene substituent (electron-donating) may slightly raise the pKa compared to halogenated analogs, though experimental data is needed.
Molecular Weight and Lipophilicity:
  • The thiophene-containing compound (lower molecular weight: ~194 g/mol) may exhibit improved solubility compared to bulkier analogs.

Biological Activity

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral compound featuring a cyclopropane ring and a thiophene moiety. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C9_9H10_{10}O2_2S. The presence of both cyclopropane and thiophene rings contributes to its distinctive chemical properties, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate enzyme activities or receptor functions. The compound's cyclopropane ring may enhance its binding affinity to specific biological targets due to its three-membered structure, which can strain the bonds and increase reactivity.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, possibly inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Inhibition of Ethylene Biosynthesis : Similar cyclopropane carboxylic acids have been studied for their role in inhibiting ethylene biosynthesis in plants, which can delay fruit ripening and improve post-harvest quality .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Molecular Docking Studies : In silico analyses have demonstrated that derivatives of cyclopropanecarboxylic acids can effectively bind to enzymes involved in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO). The binding affinities were quantified using Gibbs free energy values (ΔG\Delta G), indicating promising interactions with the target enzyme .
    CompoundΔG (kcal/mol)Binding Constant (Kb M1^{-1})
    This compound-6.55.94 × 104^{4}
    1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94 × 104^{4}
    Methylcyclopropane-3.10.188 × 103^{3}
    This table summarizes the binding affinities of various compounds related to this compound.
  • Antimicrobial Testing : Laboratory tests have shown that this compound exhibits varying degrees of antimicrobial activity against different bacterial strains. The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis involves cyclopropanation of alkenes with carbenes or diazo compounds. Stereochemical control is critical due to the strained cyclopropane ring and thiophene substituent. For example, rhodium-catalyzed cyclopropanation (e.g., using [Rh₂(OAc)₄]) can enhance stereoselectivity . Post-synthesis chiral HPLC or enzymatic resolution may be required to isolate the (1R,2R) enantiomer .

Q. How can the stereochemistry of the cyclopropane ring and thiophene substituent be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can detect spatial proximity between protons on the cyclopropane and thiophene groups. Computational methods (DFT) can correlate experimental [α]D values with predicted optical rotations .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

  • Methodological Answer : UPLC-MS with a C18 column (gradient elution: 0.1% formic acid in H₂O/MeCN) resolves stereoisomers and detects trace impurities. Residual solvents (e.g., ethyl acetate from synthesis) are quantified via GC-MS .

Advanced Research Questions

Q. How does the 3-methylthiophen-2-yl group influence metabolic stability in biological assays?

  • Methodological Answer : The thiophene’s electron-rich aromatic system may undergo cytochrome P450-mediated oxidation. Use hepatic microsomal assays (e.g., human liver S9 fractions) to track metabolites via LC-HRMS. Compare stability to analogs lacking the methyl group (e.g., 3-H-thiophene derivatives) to isolate steric effects .

Q. What strategies mitigate decarboxylation during storage or reaction conditions?

  • Methodological Answer : Store as a lithium or sodium salt at -20°C under argon. In reactions, avoid strong bases or elevated temperatures. Stabilize the carboxylic acid via hydrogen-bonding solvents (e.g., DMSO) or by converting to a methyl ester prodrug .

Q. How do enantiomers of this compound differ in binding affinity to biological targets (e.g., enzymes)?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified (1R,2R) and (1S,2S) enantiomers. For example, (1R,2R) may show higher affinity to cyclopropane-recognizing enzymes (e.g., cyclopropane fatty acid synthases) due to complementary stereoelectronic effects .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?

  • Methodological Answer : Solubility varies with pH and counterion. Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Use shake-flask method with HPLC quantification. If literature values conflict, verify purity (>98% by NMR) and crystalline vs. amorphous forms via XRD .

Q. Discrepancies in reported biological activity: Are they due to impurities or assay variability?

  • Methodological Answer : Re-test the compound in standardized assays (e.g., IC50 in triplicate) with a reference inhibitor (e.g., cyclopropane-based controls). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement. Trace impurities (e.g., unreacted diazo precursors) can be identified via LC-MS/MS .

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